7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL
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Overview
Description
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL typically involves the functionalization of the thiophene ring and subsequent heterocyclization. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often include the use of strong bases and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nitrating agents like nitric acid (HNO3) are frequently used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated thiophene derivatives.
Medicine: Explored for its anti-inflammatory, immunoregulatory, and fungicidal properties.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL involves its interaction with specific molecular targets and pathways:
HDAC Inhibition: The compound binds to the active site of class II HDACs, inhibiting their activity and leading to increased acetylation of histone proteins.
S1P Receptor Agonism: The compound acts as an agonist of S1P receptors, modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound with a sulfur atom.
Fluorinated Thiophenes: Thiophene derivatives with fluorine atoms at various positions.
Trifluoromethylbenzo[B]thiophenes: Benzothiophene derivatives with trifluoromethyl groups.
Uniqueness
7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these substituents provides a distinct profile compared to other fluorinated thiophenes and benzothiophenes .
Properties
Molecular Formula |
C9H6ClF3OS |
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Molecular Weight |
254.66 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H6ClF3OS/c10-7-5(9(11,12)13)2-1-4-6(14)3-15-8(4)7/h1-2,6,14H,3H2 |
InChI Key |
DCQAFIDJFCPONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1)C(=C(C=C2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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